[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a 2-chlorophenyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 211.69 . It is an oil at room temperature . More specific physical and chemical properties are not available in the retrieved papers.Safety and Hazards
Future Directions
The future directions for research on “[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery. The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, to which this compound belongs, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
Compounds with similar structures have shown potent in vitro antipromastigote activity .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives can interact with various enzymes and proteins . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
Compounds with a pyrrolidine ring have been found to have diverse biological activities . These can include influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Properties
IUPAC Name |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAXNMIJWWVADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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